Creb-IN-1 tfa

Description

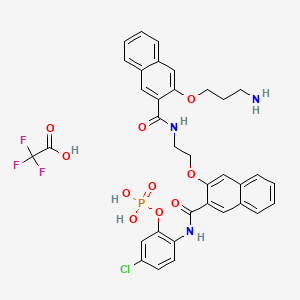

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C35H32ClF3N3O10P |

|---|---|

Molecular Weight |

778.1 g/mol |

IUPAC Name |

[2-[[3-[2-[[3-(3-aminopropoxy)naphthalene-2-carbonyl]amino]ethoxy]naphthalene-2-carbonyl]amino]-5-chlorophenyl] dihydrogen phosphate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C33H31ClN3O8P.C2HF3O2/c34-25-10-11-28(31(20-25)45-46(40,41)42)37-33(39)27-17-22-7-2-4-9-24(22)19-30(27)44-15-13-36-32(38)26-16-21-6-1-3-8-23(21)18-29(26)43-14-5-12-35;3-2(4,5)1(6)7/h1-4,6-11,16-20H,5,12-15,35H2,(H,36,38)(H,37,39)(H2,40,41,42);(H,6,7) |

InChI Key |

PPXQXXKUGPNSGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCOC3=CC4=CC=CC=C4C=C3C(=O)NC5=C(C=C(C=C5)Cl)OP(=O)(O)O)OCCCN.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Creb-IN-1 TFA: A Technical Guide to a Selective CREB Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Creb-IN-1 TFA, a potent and selective inhibitor of the cAMP response element-binding protein (CREB). This document details its mechanism of action, quantitative data, experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to CREB and Its Role as a Therapeutic Target

The cyclic AMP-responsive element-binding protein (CREB) is a ubiquitously expressed transcription factor that plays a critical role in a wide array of cellular processes.[1] These include cell proliferation, differentiation, survival, and synaptic plasticity. CREB is activated through phosphorylation by a variety of upstream kinases in response to extracellular signals. Once activated, it binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.

Dysregulation of CREB activity has been implicated in numerous pathologies, including cancer, neurodegenerative disorders, and metabolic diseases. In many cancers, CREB is overexpressed and/or hyperactivated, leading to the transcription of genes that promote tumor growth and survival. This makes CREB a compelling target for the development of novel therapeutics.

This compound: A Potent and Selective CREB Inhibitor

This compound is a potent and orally active small molecule inhibitor of CREB. It has been shown to effectively inhibit CREB-mediated gene transcription and suppress the growth of cancer cells.

Mechanism of Action

While the precise binding site of this compound is not fully elucidated in the provided information, its function as a CREB inhibitor is characterized by the suppression of CREB-mediated gene transcription. This can occur through several potential mechanisms, such as:

-

Direct inhibition of CREB binding to DNA: The inhibitor could bind to the basic leucine zipper (bZIP) domain of CREB, preventing its interaction with CRE sites on DNA.

-

Disruption of CREB dimerization: CREB must form a dimer to bind effectively to DNA. The inhibitor might interfere with this dimerization process.

-

Inhibition of the interaction with co-activators: The recruitment of transcriptional co-activators, such as CREB-binding protein (CBP) and p300, is essential for CREB-mediated transcription. This compound could block this interaction.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Compound | Assay Type | Value | Cell Line/System | Reference |

| This compound | CREB Inhibition (IC50) | 0.18 µM | Not specified | [2][3][4] |

Note: The provided search results specify the IC50 value but do not detail the specific cell line or assay conditions used for its determination.

Signaling Pathways Involving CREB

The activity of CREB is regulated by a complex network of signaling pathways. Understanding these pathways is crucial for contextualizing the action of CREB inhibitors.

Caption: CREB Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize CREB inhibitors like this compound.

CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)

This assay is used to quantify the inhibitory effect of a compound on CREB's transcriptional activity.

Materials:

-

HEK293T cells (or other suitable cell line)

-

CRE-Luciferase reporter plasmid (containing multiple CRE sites upstream of a luciferase gene)

-

Transfection reagent

-

This compound

-

Forskolin (or other adenylyl cyclase activator)

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the CRE-Luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Incubate for a predetermined time (e.g., 1-2 hours).

-

Stimulation: Add a CREB activator, such as forskolin (e.g., 10 µM final concentration), to the wells to induce CREB-mediated transcription.

-

Incubation: Incubate the cells for an additional 4-6 hours.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Caption: Luciferase Reporter Assay Workflow.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., breast cancer cell line)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).

Western Blot Analysis for Phospho-CREB

This technique is used to determine if this compound affects the phosphorylation state of CREB.

Materials:

-

Cell line of interest

-

This compound

-

Stimulating agent (e.g., forskolin)

-

Lysis buffer

-

Primary antibodies (anti-phospho-CREB, anti-total-CREB, anti-loading control e.g., β-actin)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

SDS-PAGE equipment and reagents

-

Western blot transfer system

Protocol:

-

Cell Treatment: Culture and treat cells with this compound for a specified time, followed by stimulation with an agent that induces CREB phosphorylation.

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against phospho-CREB and total CREB. A loading control antibody should also be used.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated CREB to total CREB.

Conclusion

This compound is a valuable tool for researchers studying the role of CREB in health and disease. Its potency and selectivity make it a promising candidate for further investigation as a potential therapeutic agent, particularly in the context of cancer. The experimental protocols outlined in this guide provide a framework for the characterization of this and other CREB inhibitors. Further studies are warranted to fully elucidate the mechanism of action of this compound and to evaluate its efficacy and safety in preclinical and clinical settings.

References

The Role of CREB in Cellular Signaling: A Technical Guide to its Function and Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cAMP response element-binding protein (CREB) is a pivotal transcription factor that sits at the convergence of numerous signaling pathways, playing a critical role in mediating cellular responses to a wide array of extracellular stimuli. Its involvement in fundamental processes such as cell proliferation, survival, differentiation, and synaptic plasticity has made it a subject of intense research.[1] Dysregulation of CREB activity is implicated in a variety of pathological conditions, including cancer, neurological disorders, and metabolic diseases, rendering it an attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of the function of CREB in key signaling pathways, mechanisms of its inhibition, and detailed experimental protocols for its study.

Core Signaling Pathways Converging on CREB

CREB activation is a tightly regulated process, primarily governed by its phosphorylation at the Serine 133 residue. This phosphorylation event is a point of integration for multiple upstream signaling cascades, allowing cells to translate diverse external signals into changes in gene expression.

The cAMP/PKA Signaling Pathway

The canonical pathway for CREB activation is initiated by the binding of ligands such as hormones and neurotransmitters to G-protein coupled receptors (GPCRs). This leads to the activation of adenylyl cyclase, which in turn elevates intracellular levels of cyclic AMP (cAMP).[2] cAMP then binds to and activates Protein Kinase A (PKA), which translocates to the nucleus and phosphorylates CREB at Ser133.[2]

The Ca²⁺/CaMK Signaling Pathway

In response to neuronal activity and other stimuli that increase intracellular calcium (Ca²⁺) levels, Ca²⁺ binds to calmodulin (CaM). The Ca²⁺/CaM complex then activates Ca²⁺/calmodulin-dependent kinases (CaMKs), particularly CaMKIV, which can directly phosphorylate CREB at Ser133.[2] This pathway is crucial for processes such as long-term memory formation.[2]

The Ras/ERK and PI3K/Akt Signaling Pathways

Growth factors binding to receptor tyrosine kinases (RTKs) can activate both the Ras/ERK (MAPK) and PI3K/Akt pathways. In the Ras/ERK pathway, a cascade of kinase activations ultimately leads to the activation of ERK, which can phosphorylate and activate p90 ribosomal S6 kinase (p90RSK). p90RSK then translocates to the nucleus to phosphorylate CREB. The PI3K/Akt pathway can also lead to CREB phosphorylation, although the direct kinase responsible is still under investigation.[2] Both pathways are central to cell survival and proliferation.

Mechanisms of CREB Inhibition

Given the central role of CREB in promoting cell survival and proliferation, its inhibition has emerged as a promising strategy, particularly in oncology. Several approaches to inhibit CREB function have been explored.

Disruption of the CREB-CBP/p300 Interaction

Phosphorylation of CREB at Ser133 facilitates its interaction with the coactivators CREB-binding protein (CBP) and its paralog p300. This interaction is mediated by the kinase-inducible domain (KID) of CREB and the KIX domain of CBP/p300. Small molecules that bind to the KIX domain can competitively inhibit the binding of phosphorylated CREB, thereby preventing the recruitment of the transcriptional machinery and subsequent gene expression.

Inhibition of Upstream Kinases

Targeting the kinases responsible for CREB phosphorylation is another viable strategy. Inhibitors of PKA, CaMKs, and components of the Ras/ERK and PI3K/Akt pathways can effectively block CREB activation. However, these kinases often have multiple substrates, and their inhibition can lead to broader off-target effects.

Direct Inhibition of CREB-DNA Binding

Developing molecules that directly interfere with the binding of the CREB dimer to its DNA consensus sequence, the cAMP response element (CRE), represents a more direct approach to inhibiting CREB-mediated transcription.

Quantitative Data on CREB Inhibitors

The development of small molecule inhibitors of CREB is an active area of research. The following table summarizes publicly available quantitative data for a notable CREB inhibitor, 666-15, and its derivatives.

| Compound | Target/Mechanism | Assay | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| 666-15 (3i) | CREB-mediated gene transcription | CREB Reporter Assay | HEK293T | 0.081 ± 0.04 | [3][4] |

| 666-15 (3i) | Cell Growth Inhibition | MTT Assay | MDA-MB-231 | 0.073 | [5][6] |

| 666-15 (3i) | Cell Growth Inhibition | MTT Assay | MDA-MB-468 | 0.046 | [5][6] |

| 666-15 (3i) | Cell Growth Inhibition | MTT Assay | A549 | >10 | [5] |

| 666-15 (3i) | Cell Growth Inhibition | MTT Assay | MCF-7 | >10 | [5] |

| Naphthamide (3a) | CREB-mediated gene transcription | CREB Reporter Assay | HEK293T | 2.26 | [3] |

| Naphthamide (3a) | CREB-CBP Interaction | Split RLuc Assay | - | 19.72 ± 1.78 | [3] |

| Compound 3h | CREB-mediated gene transcription | CREB Reporter Assay | HEK293T | 0.30 | [3] |

| Compound 3j | CREB-mediated gene transcription | CREB Reporter Assay | HEK293T | 5.23 | [3] |

Experimental Protocols

Studying the function and inhibition of CREB requires a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Luciferase Reporter Assay for CREB Activity

This assay is used to quantify the transcriptional activity of CREB in response to stimuli or inhibitors.

Workflow:

Detailed Protocol:

-

Cell Seeding: Seed HEK293 cells at a density of 30,000 cells per well in a white, clear-bottom 96-well plate in 100 µL of complete growth medium. Incubate overnight at 37°C in a CO₂ incubator.[7]

-

Transfection: The next day, transfect cells with a CRE-luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol.[7]

-

Treatment: Approximately 24 hours post-transfection, treat the cells with the desired concentration of CREB inhibitor for a specified pre-incubation time. Then, add a CREB activator, such as Forskolin (final concentration 10-30 µM), to stimulate CREB-mediated transcription.[2][6]

-

Cell Lysis and Luciferase Measurement: After 6-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[7]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. Calculate the fold induction relative to the unstimulated control and determine the IC₅₀ of the inhibitor.[7]

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if CREB is bound to the promoter of a specific target gene in vivo.

Workflow:

Detailed Protocol:

-

Cross-linking: Treat cultured cells (approximately 10⁸ cells) with 1% formaldehyde for 10-20 minutes at 37°C to cross-link proteins to DNA. Quench the reaction with glycine.[8][9]

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp in length.[9]

-

Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an anti-CREB antibody or a non-specific IgG control.[8]

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.[10]

-

DNA Purification: Purify the DNA using a DNA purification kit.[10]

-

Analysis: Quantify the amount of target gene promoter DNA in the immunoprecipitated samples by quantitative PCR (qPCR) using primers specific for the CRE-containing region of the promoter.[8]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect the binding of CREB to a specific DNA sequence (the CRE).

Workflow:

Detailed Protocol:

-

Probe Preparation: Synthesize and label a double-stranded DNA oligonucleotide containing the CRE consensus sequence (5'-TGACGTCA-3') with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin) tag.[11]

-

Nuclear Extract Preparation: Prepare nuclear extracts from cells of interest to obtain a source of CREB protein.[12]

-

Binding Reaction: Incubate the labeled probe with the nuclear extract in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding. For competition experiments, add an excess of unlabeled CRE probe. For inhibitor studies, pre-incubate the nuclear extract with the inhibitor before adding the labeled probe.[11][12]

-

Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel. Protein-DNA complexes will migrate slower than the free probe, resulting in a "shifted" band.[11]

-

Detection: Detect the labeled probe by autoradiography (for radioactive probes) or a chemiluminescent detection method (for biotinylated probes).[13]

Quantitative Real-Time PCR (qRT-PCR) for CREB Target Gene Expression

This method is used to measure the mRNA levels of known CREB target genes to assess the downstream effects of CREB activation or inhibition.

Detailed Protocol:

-

Cell Treatment and RNA Extraction: Treat cells with the desired stimuli or inhibitors. Extract total RNA from the cells using a suitable RNA isolation kit.

-

DNase Treatment and Reverse Transcription: Treat the RNA with DNase I to remove any contaminating genomic DNA. Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase.[14]

-

qPCR: Perform qPCR using the synthesized cDNA, primers specific for the CREB target genes of interest (e.g., c-Fos, NR4A2), and a suitable qPCR master mix containing a fluorescent dye (e.g., SYBR Green) or a probe.[15][16]

-

Data Analysis: Normalize the expression of the target genes to a stably expressed housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative change in gene expression using the ΔΔCt method.[16][17]

Conclusion

CREB is a master regulator of gene expression that integrates signals from a multitude of pathways to control fundamental cellular processes. Its aberrant activity in various diseases, particularly cancer, has established it as a compelling therapeutic target. The development of potent and selective CREB inhibitors, guided by the robust experimental methodologies outlined in this guide, holds significant promise for the future of targeted therapies. A thorough understanding of the intricate signaling networks governing CREB function and the availability of reliable assays to probe its activity are paramount for advancing research and drug development efforts in this field.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of Prodrugs of 666-15 as Inhibitors of CREB-Mediated Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. Chromatin immunoprecipitation assays revealed CREB and serine 133 phospho-CREB binding to the CART gene proximal promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]

- 11. The Procedure of Electrophoretic Mobility Shift Assay (EMSA) - Creative Proteomics [iaanalysis.com]

- 12. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]

- 13. med.upenn.edu [med.upenn.edu]

- 14. idtdna.com [idtdna.com]

- 15. researchgate.net [researchgate.net]

- 16. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]

- 17. Individual CREB-target genes dictate usage of distinct cAMP-responsive coactivation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of CREB Inhibition on Target Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cAMP response element-binding protein (CREB) is a pivotal transcription factor that governs a multitude of cellular processes, including proliferation, survival, and differentiation.[1][2] Its dysregulation is implicated in various pathologies, notably cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth analysis of the effects of inhibiting CREB on the expression of its target genes. Due to the limited availability of specific data on "Creb-IN-1 tfa," this document will focus on the well-characterized CREB inhibitor, KG-501, as a representative example to illustrate the principles of CREB inhibition. KG-501 acts by disrupting the crucial interaction between CREB and its coactivator, the CREB-binding protein (CBP).[4] This guide will detail the underlying signaling pathways, present quantitative data on gene expression changes, outline experimental methodologies, and provide visual representations of the key processes.

The CREB Signaling Pathway and its Inhibition

The activation of CREB is a convergence point for numerous signaling cascades initiated by a variety of extracellular stimuli, including hormones, growth factors, and neuronal activity.[4][5] A common pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] cAMP then activates Protein Kinase A (PKA), which translocates to the nucleus and phosphorylates CREB at a specific serine residue (Ser133).[6][7] This phosphorylation event is critical for the recruitment of the transcriptional co-activator CBP and its paralog p300.[7] The assembled CREB-CBP complex then binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby initiating their transcription.[1]

CREB inhibitors can be broadly categorized based on their mechanism of action. These include compounds that interfere with the interaction between CREB and CBP/p300, those that block the binding of CREB to CRE DNA sequences, and inhibitors of upstream kinases that phosphorylate and activate CREB.[3][4][8] KG-501 falls into the first category, specifically preventing the recruitment of CBP to phosphorylated CREB, thus abrogating the transcriptional activation of CREB target genes.[4]

Quantitative Effects of CREB Inhibition on Target Gene Expression

The inhibition of the CREB-CBP interaction by compounds like KG-501 leads to a significant downregulation of a wide array of CREB target genes. These genes are involved in critical cellular functions such as cell cycle progression, survival, and metabolism.[4] The following tables summarize the quantitative data on the effect of CREB inhibition on the expression of key target genes.

Table 1: Effect of KG-501 on the Expression of Cell Cycle-Related CREB Target Genes

| Target Gene | Cell Line | KG-501 Concentration | Fold Change in mRNA Expression (Inhibitor vs. Control) | Reference |

| CCND1 (Cyclin D1) | Various Cancer Cells | 10-50 µM | Downregulated | [4] |

| MYC (c-Myc) | Various Cancer Cells | 10-50 µM | Downregulated | [4] |

Table 2: Effect of KG-501 on the Expression of Anti-Apoptotic CREB Target Genes

| Target Gene | Cell Line | KG-501 Concentration | Fold Change in mRNA Expression (Inhibitor vs. Control) | Reference |

| BCL2 (Bcl-2) | Various Cancer Cells | 10-50 µM | Downregulated | [4] |

| MCL1 | Various Cancer Cells | 10-50 µM | Downregulated | [2] |

Note: Specific fold-change values can vary depending on the cell type, experimental conditions, and the duration of treatment. The data presented here are representative of the general effects observed in multiple studies.

Experimental Protocols for Assessing CREB Inhibition

To evaluate the efficacy of a CREB inhibitor like KG-501, a series of well-defined experimental protocols are employed. These assays aim to quantify the inhibitor's impact on CREB activity and the subsequent expression of its target genes.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines known to have active CREB signaling (e.g., various cancer cell lines).

-

Culture Conditions: Maintain cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Inhibitor Preparation: Dissolve the CREB inhibitor (e.g., KG-501) in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in the culture medium to achieve the desired final concentrations.

-

Treatment: Seed the cells in culture plates and allow them to adhere overnight. Replace the medium with fresh medium containing the CREB inhibitor or vehicle control (DMSO) and incubate for the desired time period (e.g., 24-48 hours).

RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Following treatment, harvest the cells and isolate total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a real-time PCR system with a suitable fluorescent dye (e.g., SYBR Green) and gene-specific primers for the CREB target genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Western Blotting for Protein Expression

-

Protein Extraction: Lyse the treated cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and incubate it with primary antibodies specific for the CREB target gene products (e.g., Cyclin D1, Bcl-2) and a loading control (e.g., β-actin). Subsequently, incubate the membrane with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the protein band intensities using image analysis software and normalize to the loading control.

Conclusion

The inhibition of the CREB signaling pathway, exemplified by the action of KG-501, represents a promising strategy for modulating the expression of a wide range of genes involved in key cellular processes. This technical guide has provided a comprehensive overview of the mechanism of CREB activation and inhibition, quantitative data on the impact of a representative inhibitor on target gene expression, and detailed experimental protocols for the evaluation of such compounds. For researchers and drug development professionals, a thorough understanding of these principles is essential for the rational design and development of novel therapeutics targeting the CREB pathway. Further research into specific inhibitors like "this compound" is warranted to delineate their precise mechanisms and therapeutic potential.

References

- 1. CREB regulates the expression of type 1 inositol 1,4,5-trisphosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Multi-faceted regulation of CREB family transcription factors [frontiersin.org]

- 3. media.sciltp.com [media.sciltp.com]

- 4. Control of CREB expression in tumors: from molecular mechanisms and signal transduction pathways to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pleiotropic Face of CREB Family Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CREB-mediated transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting CREB in Cancer Therapy: A Key Candidate or One of Many? An Update - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Efficacy of a Novel CREB Inhibitor: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cAMP-response element-binding protein (CREB) is a pivotal transcription factor implicated in a multitude of cellular processes, including proliferation, survival, and differentiation.[1] Its dysregulation is associated with various pathologies, making it a compelling target for therapeutic intervention. This document provides a comprehensive overview of the preclinical efficacy of a hypothetical, first-in-class CREB inhibitor, designated Creb-IN-1 TFA. The data presented herein are illustrative of the expected outcomes from preliminary studies on a potent and selective CREB inhibitor.

Introduction to CREB Signaling

CREB is a phosphorylation-dependent transcription factor that, upon activation, binds to cAMP response elements (CREs) in the promoters of target genes, thereby modulating their expression.[2] A diverse array of extracellular signals, including hormones, growth factors, and neurotransmitters, can trigger intracellular signaling cascades that converge on CREB.[3] Key upstream kinases responsible for phosphorylating CREB at its activating serine 133 residue include Protein Kinase A (PKA), Mitogen-activated Protein Kinases (MAPKs), and Calmodulin-dependent Kinases (CaMKs).[2][3] Once phosphorylated, CREB recruits co-activators such as CREB-binding protein (CBP) and p300 to initiate transcription of genes involved in critical cellular functions.[2]

The multifaceted role of CREB in cellular homeostasis means that its aberrant activity can contribute to disease. For instance, CREB has been shown to promote survival signals in macrophages and is involved in the proliferation and survival of T and B cells.[1] Furthermore, phosphorylated CREB (p-CREB) has been implicated in the pathogenesis of liver fibrosis by promoting the expression of transforming growth factor-β1 (TGF-β1).[4] This broad involvement in disease pathways underscores the therapeutic potential of inhibiting CREB activity.

Mechanism of Action of this compound (Hypothetical)

This compound is a potent and selective inhibitor of the CREB signaling pathway. Its proposed mechanism of action is the direct interference with the phosphorylation of CREB at Serine 133, thereby preventing its activation and subsequent gene transcription. This inhibitory action is expected to be effective across various cell types where CREB activity is pathologically upregulated.

Quantitative Efficacy Data (Illustrative)

The following tables summarize the hypothetical in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | IC50 (nM) |

| CREB Reporter Assay | HEK293T | 15 |

| p-CREB (Ser133) Inhibition | A549 | 25 |

| Cell Viability (72h) | A549 | 150 |

| Cell Viability (72h) | HCT116 | 200 |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

| Treatment Group | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 10 | 35 |

| This compound | 30 | 68 |

Experimental Protocols

CREB Reporter Assay

This assay quantitatively measures the transcriptional activity of CREB in response to an agonist, and the inhibitory effect of this compound.

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with a CRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

Compound Treatment: After 24 hours, the medium is replaced with serum-free medium containing varying concentrations of this compound or vehicle control.

-

Stimulation: Following a 1-hour pre-incubation with the compound, cells are stimulated with Forskolin (a PKA activator) to induce CREB phosphorylation and activation.

-

Lysis and Luminescence Reading: After 6 hours of stimulation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Western Blot for p-CREB (Ser133) Inhibition

This method is used to directly assess the effect of this compound on the phosphorylation status of CREB.

-

Cell Culture and Treatment: A549 cells are grown to 80% confluency in 6-well plates and then serum-starved for 12 hours. Cells are pre-treated with different concentrations of this compound for 2 hours.

-

Stimulation: Cells are then stimulated with a growth factor cocktail for 15 minutes to induce CREB phosphorylation.

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification and SDS-PAGE: Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against p-CREB (Ser133) and total CREB, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software. The ratio of p-CREB to total CREB is calculated.

Signaling Pathways and Experimental Workflows

CREB Activation Signaling Pathway

Caption: Simplified signaling cascade leading to CREB activation and its inhibition by this compound.

Experimental Workflow for In Vitro Efficacy

Caption: Workflow for determining the in vitro potency of this compound.

Conclusion

The illustrative preliminary data presented in this whitepaper highlight the potential of this compound as a novel therapeutic agent. The potent inhibition of CREB phosphorylation and transcriptional activity, coupled with anti-proliferative effects in cancer cell lines and tumor growth inhibition in vivo, provides a strong rationale for further development. The detailed protocols and workflow diagrams serve as a foundation for continued research and optimization of this promising compound. Future studies will focus on elucidating the broader pharmacological profile, safety, and efficacy in additional preclinical models.

References

- 1. The Role of the Transcription Factor CREB in Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Multi-faceted regulation of CREB family transcription factors [frontiersin.org]

- 3. CREB: a stimulus-induced transcription factor activated by a diverse array of extracellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p-CREB-1 promotes hepatic fibrosis through the transactivation of transforming growth factor-β1 expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Avenues: A Technical Guide to Creb-IN-1 TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Creb-IN-1 TFA, a potent and orally active inhibitor of the cAMP response element-binding protein (CREB). CREB is a pivotal transcription factor implicated in a myriad of cellular processes, and its dysregulation is linked to various pathologies, most notably cancer. This document consolidates the current understanding of this compound, presenting its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols to facilitate further research and development.

Core Concepts: The CREB Signaling Pathway and Its Inhibition

The CREB signaling pathway is a crucial intracellular cascade that translates extracellular signals into changes in gene expression, thereby regulating cellular proliferation, survival, and differentiation. The activation of CREB is typically initiated by the phosphorylation of its Serine 133 residue by various kinases, such as Protein Kinase A (PKA). Phosphorylated CREB (pCREB) then recruits the transcriptional coactivator CREB-binding protein (CBP), leading to the transcription of target genes. In numerous cancers, the CREB pathway is constitutively active, promoting tumor growth and survival.

This compound is a small molecule inhibitor designed to disrupt this pathological process. While the precise binding mode is proprietary, its functional effect is the potent inhibition of CREB-mediated gene transcription.

Figure 1: Simplified CREB signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, demonstrating its potent inhibitory activity in both biochemical and cell-based assays.

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 | 0.18 µM | CREB-mediated gene transcription | HEK293T | [1][2] |

Table 1: In Vitro Inhibition of CREB-Mediated Gene Transcription.

| Parameter | Value | Assay | Cell Line | Reference |

| GI50 | 0.38 µM | Cell Growth Inhibition | MDA-MB-231 | [1] |

| GI50 | 0.021 µM | Cell Growth Inhibition | MDA-MB-468 | [2] |

Table 2: In Vitro Anti-proliferative Activity in Breast Cancer Cell Lines.

| Parameter | Value | Species | Dosing Route | Reference |

| Oral Bioavailability | 38% | Mouse | Oral (p.o.) | [2][3] |

Table 3: In Vivo Pharmacokinetic Profile.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound.

CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)

This assay quantifies the ability of a compound to inhibit CREB-driven gene expression.

Workflow:

Figure 2: Workflow for the CREB luciferase reporter assay.

Methodology:

-

Cell Culture and Seeding:

-

Culture HEK293T cells stably or transiently transfected with a CRE-luciferase reporter plasmid in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells per well and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in assay medium.

-

Add the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

-

Stimulation:

-

Prepare a solution of Forskolin (a CREB activator) in assay medium.

-

Add Forskolin to all wells (except for unstimulated controls) to a final concentration of 10 µM.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 6 to 24 hours.

-

-

Lysis and Luminescence Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add a luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System) to each well.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase readings to a control for cell viability if necessary (e.g., a co-transfected Renilla luciferase reporter).

-

Plot the normalized luminescence against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Workflow:

Figure 3: Workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding:

-

Seed MDA-MB-231 or MDA-MB-468 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for 72 hours.

-

-

MTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

-

Plot the percentage of growth inhibition against the log of the inhibitor concentration to determine the GI50 value (the concentration that causes 50% inhibition of cell growth).

-

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Workflow:

Figure 4: Workflow for an in vivo tumor xenograft study.

Methodology:

-

Animal Model:

-

Use immunocompromised mice (e.g., athymic nude or NOD/SCID).

-

-

Cell Implantation:

-

Subcutaneously inject a suspension of MDA-MB-468 cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth with calipers.

-

When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound orally (p.o.) at the desired dose (e.g., 20 mg/kg) daily.

-

Administer the vehicle control to the control group.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and mouse body weight 2-3 times per week.

-

Continue the experiment for a predetermined duration or until tumors in the control group reach a specified size.

-

-

Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

-

Evaluate the tolerability of the treatment by monitoring body weight changes.

-

Conclusion and Future Directions

This compound has emerged as a promising therapeutic candidate for cancers dependent on the CREB signaling pathway. Its potent in vitro and in vivo activity, coupled with favorable oral bioavailability, warrants further investigation. Future research should focus on elucidating its precise mechanism of action, expanding its evaluation in a broader range of cancer models, and conducting formal preclinical toxicology and safety studies to support its potential clinical development. This technical guide provides a foundational resource for researchers dedicated to advancing our understanding and application of CREB inhibitors in oncology and beyond.

References

The Impact of Creb-IN-1 TFA on Cellular Proliferation and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cAMP response element-binding protein (CREB) is a pivotal transcription factor implicated in the regulation of cellular proliferation, survival, and differentiation.[1][2][3][4] Its aberrant activation is a hallmark of various malignancies, making it a compelling target for therapeutic intervention.[2][4][5] This technical guide provides an in-depth analysis of Creb-IN-1 TFA, a potent inhibitor of CREB-mediated gene transcription, and its consequential effects on cancer cell proliferation and apoptosis. This document details the underlying signaling pathways, presents quantitative data on its anti-proliferative activity, and furnishes comprehensive experimental protocols for its evaluation.

The CREB Signaling Pathway and Its Role in Oncogenesis

CREB activation is a downstream event for numerous signaling cascades initiated by growth factors, hormones, and stress signals.[3][4] Upon activation, typically through phosphorylation at Serine 133 by kinases such as PKA, Akt, and MAPK, CREB recruits the transcriptional coactivator CREB-binding protein (CBP) and p300.[3][6][7] This complex then binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating their transcription.[1][3]

In the context of cancer, the overexpression and constitutive activation of CREB drive the expression of genes crucial for cell cycle progression (e.g., Cyclin D1), survival and inhibition of apoptosis (e.g., Bcl-2, Mcl-1), and cell migration.[4][7][8] This sustained pro-survival signaling contributes to tumor growth, metastasis, and resistance to chemotherapy.[2][4][7]

This compound, also known as 666-15, is a small molecule inhibitor that potently and selectively disrupts CREB-mediated gene transcription.[9] Its mechanism of action is reported to be independent of direct binding to CREB or CBP, suggesting it may modulate upstream components of CREB activation.[9] By inhibiting CREB's transcriptional activity, this compound effectively downregulates the expression of pro-proliferative and anti-apoptotic genes, leading to the suppression of cancer cell growth and induction of apoptosis.[8][9]

Quantitative Data on the Effects of this compound

The anti-proliferative activity of this compound (referred to as 666-15 in the cited literature) has been quantified across various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) for CREB-mediated gene transcription and the half-maximal growth inhibition (GI50) for cellular proliferation.

Table 1: Inhibition of CREB-Mediated Gene Transcription by this compound (666-15)

| Cell Line | Assay Type | IC50 (µM) | Reference |

| HEK 293T | CREB Reporter Assay | 0.081 ± 0.04 | [9] |

Table 2: Anti-Proliferative Activity of this compound (666-15)

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| A549 | Lung Carcinoma | 0.26 | [9] |

| MCF-7 | Breast Cancer | 1.65 | [9] |

| MDA-MB-231 | Breast Cancer | 0.073 | [9] |

| MDA-MB-468 | Breast Cancer | 0.046 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's biological activity. The following sections provide step-by-step protocols for key experiments.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (666-15)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

CREB-Mediated Gene Transcription Assay (Luciferase Reporter Assay)

This assay quantifies the transcriptional activity of CREB in response to an inhibitor.

Materials:

-

HEK 293T cells

-

CRE-Luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

Forskolin (or other CREB activator)

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Transfection: Co-transfect HEK 293T cells with the CRE-Luciferase reporter plasmid.

-

Compound Treatment: After 24 hours, treat the cells with different concentrations of this compound for 30 minutes.

-

Stimulation: Stimulate the cells with an appropriate CREB activator (e.g., 10 µM Forskolin) for 6 hours.

-

Cell Lysis: Lyse the cells using the buffer provided in the Luciferase Assay System.

-

Luminescence Measurement: Measure the luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: Normalize the luciferase activity to the protein concentration of each sample. Calculate the percentage of inhibition of CREB transcriptional activity and determine the IC50 value.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inhibiting the CREB signaling pathway. The quantitative data presented herein highlights its potent anti-proliferative effects across a range of cancer cell lines.[9] The detailed experimental protocols provide a robust framework for researchers to further investigate the therapeutic utility of this and other CREB inhibitors. Future studies should focus on elucidating the precise molecular mechanism of this compound and expanding its evaluation in preclinical and clinical settings to validate its efficacy in cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of the CREB Protein Family Members and the Related Transcription Factors in Radioresistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CREB-mediated transcriptional control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Control of CREB expression in tumors: from molecular mechanisms and signal transduction pathways to therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downregulating CREBBP inhibits proliferation and cell cycle progression and induces daunorubicin resistance in leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CREB DNA binding activity is inhibited by glycogen synthase kinase-3β and facilitated by lithium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hyperactive CREB subpopulations increase during therapy in pediatric B-lineage acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CREB knockdown inhibits growth and induces apoptosis in human pre-B acute lymphoblastic leukemia cells through inhibition of prosurvival signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of a Potent Inhibitor of CREB-Mediated Gene Transcription with Efficacious in Vivo Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Creb-IN-1 TFA in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Creb-IN-1 TFA is a potent and orally active inhibitor of the cAMP response element-binding protein (CREB), a key transcription factor involved in a multitude of cellular processes including proliferation, survival, and differentiation.[1][2][3] Dysregulation of CREB signaling is implicated in various diseases, notably cancer, making it a compelling target for therapeutic development. These application notes provide a comprehensive overview and detailed protocols for the in vitro use of this compound in cell culture experiments.

Mechanism of Action: CREB is a leucine zipper transcription factor that, upon activation via phosphorylation at Serine 133 by various kinases (e.g., PKA, CaMKs, RSK), recruits co-activators like CBP/p300 to initiate the transcription of target genes. This compound is designed to interfere with this signaling cascade, thereby inhibiting the expression of CREB-responsive genes. This inhibitory action has been shown to suppress the growth of cancer cells, such as those in breast cancer.[1][2][3]

Quantitative Data

The following table summarizes the available quantitative data for this compound and a related potent CREB inhibitor, 666-15.

| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |

| This compound | CREB Inhibition | IC50 | 0.18 µM | Not Specified | [1][2][3] |

| 666-15 | CREB Inhibition | IC50 | 81 nM | Not Specified | [4][5] |

| 666-15 | Cell Proliferation | Treatment | 0.1, 1.0 µM (72h) | 34E +EV / 34E +R4 | [4] |

| 666-15 | Cell Viability | Treatment | 62.5 - 500 nM | OA-like chondrocytes | [5] |

| 666-15 | Cell Viability (MTT) | Treatment | 0.13 - 5 µM | SySa cells | [5] |

| 666-15 | Gene Expression | Treatment | Various conc. (1h) + Fsk (45 min) | HEK 293T | [6] |

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental workflow, the following diagrams are provided.

Caption: CREB Signaling Pathway and Point of Inhibition by this compound.

Caption: General Experimental Workflow for In Vitro Evaluation of this compound.

Experimental Protocols

The following are generalized protocols for utilizing this compound in in vitro cell culture. Specific parameters such as cell density, inhibitor concentration, and incubation time should be optimized for each cell line and experimental objective.

Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on cell viability and proliferation.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Selected cancer cell line (e.g., MDA-MB-231 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.01 µM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of CREB Phosphorylation and Target Proteins

This protocol is used to determine the effect of this compound on the phosphorylation of CREB and the expression of its downstream target proteins.

Materials:

-

This compound

-

Selected cell line

-

6-well cell culture plates

-

Stimulating agent (e.g., Forskolin (Fsk) to increase cAMP levels)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (e.g., anti-p-CREB (Ser133), anti-total CREB, anti-target protein, anti-loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with an appropriate agent (e.g., 10 µM Forskolin for 30-45 minutes) to induce CREB phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of p-CREB to total CREB and target proteins to the loading control.

Protocol 3: Quantitative PCR (qPCR) for CREB Target Gene Expression

This protocol measures the effect of this compound on the mRNA levels of known CREB target genes.

Materials:

-

This compound

-

Selected cell line

-

6-well cell culture plates

-

Stimulating agent (e.g., Forskolin)

-

RNA isolation kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., FOS, NR4A1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment: Follow the same cell culture, pre-treatment, and stimulation steps as in the Western Blot protocol.

-

RNA Isolation: Isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

-

qPCR: Set up the qPCR reactions using the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle control.

Safety and Handling

This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. CheMondis Marketplace [chemondis.com]

- 2. CREB-IN-1 (TFA) - Immunomart [immunomart.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 666-15 | Epigenetic Reader Domain | TargetMol [targetmol.com]

- 6. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparation of Creb-IN-1 TFA Stock Solution

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation, storage, and use of stock solutions of Creb-IN-1 trifluoroacetate (TFA), a small molecule inhibitor of the CREB (cAMP response element-binding protein) signaling pathway. Adherence to these guidelines is crucial for ensuring the stability, and activity of the compound, leading to reproducible experimental results.

Creb-IN-1 TFA: Properties and Quantitative Data

Creb-IN-1 is an inhibitor targeting the CREB signaling pathway, which is integral to cellular processes such as proliferation, differentiation, and neuronal plasticity.[][2] The compound is supplied as a trifluoroacetate salt. Key properties are summarized below.

| Property | Data |

| Molecular Formula | C₃₅H₃₂ClF₃N₃O₁₀P |

| Molecular Weight | 778.06 g/mol [3] |

| Appearance | Crystalline solid, powder |

| Storage (Powder) | -20°C for up to 3 years[3][4] |

| Storage (in Solvent) | -80°C for long-term storage[3][5] |

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing and using a this compound stock solution for in vitro experiments.

Caption: Workflow for preparing and using this compound.

Detailed Protocol: Preparing a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO), a common solvent for small molecule inhibitors in biological assays.[6]

Materials and Equipment:

-

This compound powder

-

Anhydrous or molecular biology grade DMSO

-

Calibrated analytical balance (if not using a pre-weighed vial)

-

Sterile, amber, or light-protecting microcentrifuge tubes

-

Sterile, low-retention pipette tips and calibrated micropipettes

-

Vortex mixer and/or sonicator

-

Microcentrifuge

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Procedure:

-

Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation. Centrifuge the vial briefly (e.g., 200-500 RPM) to ensure all the powder is collected at the bottom.[4]

-

Calculating Solvent Volume: To prepare a 10 mM stock solution, use the following formula:

Volume of DMSO (µL) = (Mass of Compound (mg) / Molecular Weight ( g/mol )) * 100,000

Example Calculation for 1 mg of this compound:

-

Volume (µL) = (1 mg / 778.06 g/mol ) * 100,000

-

Volume (µL) ≈ 128.5 µL

-

-

Dissolution:

-

Carefully add the calculated volume of anhydrous DMSO directly to the vial containing the this compound powder.[5]

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

-

If dissolution is difficult, brief sonication in a water bath may be helpful.[6] Avoid excessive heating.[4]

-

-

Aliquoting and Storage:

-

Once the solution is clear and homogenous, dispense it into single-use aliquots (e.g., 5-10 µL) in sterile, tightly sealed microcentrifuge tubes. This practice is critical to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]

-

Label the aliquots clearly with the compound name, concentration, and date of preparation.

-

Protocol: Preparing Working Solutions for In Vitro Assays

Stock solutions must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium immediately before use.

Procedure:

-

Thaw Stock Solution: Remove a single aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it completely at room temperature.

-

Serial Dilution (Optional but Recommended): It is best practice to first perform serial dilutions in DMSO to get closer to the final concentration before adding the compound to an aqueous medium.[6] This minimizes the risk of precipitation.

-

Final Dilution: Add the required volume of the DMSO stock (or diluted stock) to the pre-warmed cell culture medium or assay buffer. Mix immediately by gentle pipetting or inversion.

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the experimental samples to account for any effects of the solvent on the biological system.[4]

Application Context: The CREB Signaling Pathway

Creb-IN-1 inhibits the CREB signaling pathway, a crucial cascade for gene transcription. Extracellular signals activate various kinases that converge on CREB in the nucleus.[7] These kinases phosphorylate CREB at Serine 133, enabling it to recruit co-activators like CREB-Binding Protein (CBP).[7][8] This complex then binds to cAMP Response Elements (CREs) on DNA to initiate the transcription of target genes.[][8]

Caption: The CREB signaling pathway and the inhibitory action of Creb-IN-1.

Safety and Handling Precautions

-

Handling: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[3] Avoid contact with skin and eyes.[3]

-

TFA Component: The trifluoroacetic acid salt is corrosive.[9][10] Wear appropriate PPE, including gloves, lab coat, and safety glasses.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Avoid release into the environment.[3]

-

Stability: The compound is stable under recommended storage conditions.[3] Avoid strong acids/alkalis and strong oxidizing/reducing agents.[3] The TFA salt is hygroscopic; keep the container tightly sealed to prevent moisture absorption.[9]

References

- 2. The Pleiotropic Face of CREB Family Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|MSDS [dcchemicals.com]

- 4. file.selleckchem.com [file.selleckchem.com]

- 5. captivatebio.com [captivatebio.com]

- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 7. CREB: a stimulus-induced transcription factor activated by a diverse array of extracellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of compounds that potentiate CREB signaling as possible enhancers of long-term memory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

Application Notes and Protocols: Determining the Optimal Concentration of Creb-IN-1 TFA for Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cAMP response element-binding protein (CREB) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[1] In numerous cancers, including breast cancer, lung cancer, and acute myeloid leukemia, CREB is overexpressed and constitutively activated, contributing to tumor growth and progression.[1][2] This has made CREB an attractive therapeutic target for cancer drug development.[2][3] Creb-IN-1 TFA is a potent, orally active inhibitor of CREB.[3][4][5][6][7][8][9][10][11][12] These application notes provide detailed protocols for determining the optimal concentration of this compound for use in various cancer cell lines.

Quantitative Data Summary

The inhibitory concentration of this compound has been determined in breast cancer cell lines. This value serves as a crucial starting point for designing experiments in other cancer cell types. Researchers should empirically determine the optimal concentration for their specific cell line of interest.

| Compound | Cancer Type | Assay | IC50 | Reference |

| This compound | Breast Cancer | Not Specified | 0.18 µM | [3][4][5][6][7][8][9][10][11][12] |

Signaling Pathway of CREB in Cancer

CREB is a convergence point for multiple signaling pathways that are frequently dysregulated in cancer. Upon activation by upstream kinases such as PKA, AKT, and MAPK, CREB is phosphorylated at Serine 133. This phosphorylation event facilitates the recruitment of the co-activator CREB-binding protein (CBP), leading to the transcription of target genes involved in cell survival and proliferation.

Caption: CREB activation and inhibition pathway.

Experimental Protocols

Determining the Optimal Concentration using a Cell Viability Assay

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of choice using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a colorimetric assay that measures cell metabolic activity.[13][14][15]

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

96-well plates

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with complete medium to create a series of concentrations (e.g., ranging from 0.01 µM to 100 µM). It is advisable to perform a wide range of dilutions initially, centered around the known IC50 of 0.18 µM.

-

Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). Incubate for 48-72 hours.

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.[16]

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Shake the plate gently for 15 minutes to ensure complete dissolution.[14]

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Assessing CREB Inhibition by Western Blotting

This protocol is to confirm that this compound is inhibiting its target by measuring the levels of phosphorylated CREB (p-CREB) at Serine 133. A decrease in p-CREB levels indicates successful target engagement.

Materials:

-

Cancer cell line of interest

-

This compound

-

6-well plates

-

RIPA lysis buffer with phosphatase and protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-CREB (Ser133) and anti-CREB

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at concentrations around the determined IC50 for a specified time (e.g., 24 hours). Include a vehicle control.

-

Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p-CREB antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and a chemiluminescence imaging system.

-

-

Stripping and Re-probing: To normalize for total CREB levels, the membrane can be stripped and re-probed with an anti-CREB antibody.

-

Data Analysis: Quantify the band intensities and calculate the ratio of p-CREB to total CREB for each treatment condition.

Experimental Workflow

The following diagram outlines the general workflow for determining the optimal concentration and confirming the activity of this compound.

Caption: General experimental workflow diagram.

Important Considerations

TFA Counter-ion: Creb-IN-1 is supplied as a trifluoroacetate (TFA) salt. It is important to be aware that TFA itself can have biological effects, including altering cell growth.[8] Therefore, it is crucial to include a vehicle control containing the same concentration of DMSO and, if possible, a TFA salt control to account for any potential off-target effects of the counter-ion.

Cell Line Variability: The optimal concentration of this compound will likely vary between different cancer cell lines due to differences in their genetic background and signaling pathway activation. It is essential to perform a dose-response curve for each new cell line being tested.

Solubility: Ensure that this compound is fully dissolved in the stock solution and that the final concentration in the cell culture medium does not lead to precipitation.

By following these detailed protocols and considering the key variables, researchers can confidently determine the optimal concentration of this compound for their specific cancer research applications.

References

- 1. A suite of bioassays to evaluate CREB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting CREB for Cancer Therapy: Friend or Foe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]